1-(3,4-Difluorobenzyl)piperidin-4-one
Description
1-(3,4-Difluorobenzyl)piperidin-4-one is a fluorinated heterocyclic compound featuring a piperidin-4-one core substituted with a 3,4-difluorobenzyl group at the nitrogen atom. The presence of fluorine atoms at the 3- and 4-positions of the benzyl ring enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a promising scaffold in medicinal chemistry for targeting enzymes and receptors .
Properties
Molecular Formula |
C12H13F2NO |
|---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]piperidin-4-one |
InChI |
InChI=1S/C12H13F2NO/c13-11-2-1-9(7-12(11)14)8-15-5-3-10(16)4-6-15/h1-2,7H,3-6,8H2 |
InChI Key |
GCESXDYPBVNSRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The bis(arylidene) derivatives (e.g., 3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one) demonstrate antifungal activity due to extended conjugation and halogenated aromatic systems, which enhance membrane penetration . In contrast, mono-substituted analogs like this compound may exhibit narrower bioactivity profiles but improved synthetic accessibility . HDAC inhibition has been reported for piperidin-4-one derivatives with thioether-linked pyrimidine moieties (e.g., compound 6l in ), suggesting that the 3,4-difluorobenzyl group could modulate binding affinity in similar targets.
Crystallographic and Conformational Insights: Crystal structures of related compounds (e.g., (3E,5E)-1-benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one) reveal planar conformations with dihedral angles between aromatic rings and the piperidinone core, influencing packing efficiency and solubility .
Physicochemical Properties: Fluorination generally increases lipophilicity (logP) and metabolic stability. For instance, 1-(3-Fluorobenzyl)piperidin-4-one (logP ≈ 2.1) is more lipophilic than its non-fluorinated counterpart, enhancing blood-brain barrier permeability . The 3,4-difluoro substitution in the target compound is expected to further elevate logP, favoring CNS-targeted applications.
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